molecular formula C11H10Cl2N2 B8340672 4,6-Dichloro-2-propylquinazoline

4,6-Dichloro-2-propylquinazoline

Cat. No.: B8340672
M. Wt: 241.11 g/mol
InChI Key: WGIWSRQVAGVDPH-UHFFFAOYSA-N
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Description

4,6-Dichloro-2-propylquinazoline is a halogenated quinazoline derivative characterized by a quinazoline core substituted with chlorine atoms at positions 4 and 6 and a propyl group at position 2. Quinazolines are heterocyclic aromatic compounds with a bicyclic structure consisting of a benzene ring fused to a pyrimidine ring. This class of compounds is renowned for its pharmacological versatility, including anticancer, antimicrobial, and anti-inflammatory activities, as well as industrial applications in agrochemicals and materials science .

For example, the methyl-substituted derivative, 4,6-dichloro-2-methylquinazoline (CAS 338739-44-9), shares a similar core but differs in the alkyl substituent, which influences lipophilicity and reactivity .

Properties

Molecular Formula

C11H10Cl2N2

Molecular Weight

241.11 g/mol

IUPAC Name

4,6-dichloro-2-propylquinazoline

InChI

InChI=1S/C11H10Cl2N2/c1-2-3-10-14-9-5-4-7(12)6-8(9)11(13)15-10/h4-6H,2-3H2,1H3

InChI Key

WGIWSRQVAGVDPH-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC2=C(C=C(C=C2)Cl)C(=N1)Cl

Origin of Product

United States

Comparison with Similar Compounds

4,6-Dichloro-2-methylquinazoline

  • Structure : Chlorines at positions 4 and 6; methyl group at position 2.
  • CAS : 338739-44-9 .

4,6-Dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine

  • Structure : Pyrazolo-pyrimidine core with chlorines at positions 4 and 6; isopropyl group at position 1.
  • Key Differences : The pyrazolo-pyrimidine core replaces the quinazoline system, altering electronic distribution and hydrogen-bonding capacity. This may reduce aromatic stacking interactions compared to quinazolines, impacting biological target binding .

4,6-Dichloro-2-(methylthio)pyrimidine-5-carbonitrile

  • Structure : Pyrimidine core with chlorines at 4 and 6, methylthio group at 2, and nitrile at 3.
  • Key Differences : The nitrile group introduces strong electron-withdrawing effects, increasing reactivity in nucleophilic substitution reactions. The methylthio group may enhance metabolic stability compared to alkyl chains .

Comparative Data Table

Compound Name Core Structure Substituents CAS Number Molecular Weight (g/mol) Key Properties/Applications
4,6-Dichloro-2-propylquinazoline Quinazoline Cl (4,6); Propyl (2) N/A ~227.1 (estimated) Potential kinase inhibition
4,6-Dichloro-2-methylquinazoline Quinazoline Cl (4,6); Methyl (2) 338739-44-9 213.07 Intermediate in drug synthesis
4,6-Dichloro-1-isopropyl-pyrazolo[3,4-d]pyrimidine Pyrazolo-pyrimidine Cl (4,6); Isopropyl (1) N/A ~256.1 (estimated) Agrochemical research
4,6-Dichloro-2-(methylthio)pyrimidine-5-carbonitrile Pyrimidine Cl (4,6); Methylthio (2); CN (5) N/A ~220.0 (estimated) Reactive intermediate in organic synthesis

Key Research Findings

Impact of Alkyl Substituents :

  • Propyl vs. Methyl: The propyl group in 4,6-dichloro-2-propylquinazoline likely increases lipophilicity compared to the methyl analog, enhancing membrane permeability but reducing aqueous solubility. This trade-off is critical in drug design for balancing bioavailability and metabolic stability.

Core Structure Variations :

  • Quinazoline vs. Pyrazolo-pyrimidine: Quinazolines generally exhibit stronger π-π stacking interactions with biological targets (e.g., enzyme active sites) due to their planar structure, whereas pyrazolo-pyrimidines may offer better metabolic resistance due to reduced aromaticity .

Reactivity Trends :

  • Halogenated pyrimidines with electron-withdrawing groups (e.g., nitrile in 4,6-dichloro-2-(methylthio)pyrimidine-5-carbonitrile) undergo faster nucleophilic aromatic substitution, making them preferred intermediates in synthesis .

Preparation Methods

Niementowski’s Synthesis Adaptation

The classical Niementowski synthesis, traditionally employed for 4-oxoquinazolines, can be adapted to introduce the propyl group at position 2. In this approach, 2-propylanthranilic acid is condensed with formamide under reflux at 125–130°C to yield 3,4-dihydro-4-oxo-2-propylquinazoline. The resulting dihydroquinazoline is then subjected to chlorination using phosphorus oxychloride (POCl₃), which replaces the hydroxyl groups at positions 4 and 6 with chlorine atoms.

Reaction Conditions :

  • Cyclocondensation : Formamide, 125–130°C, 6–8 hours.

  • Chlorination : POCl₃, reflux (110°C), 4–6 hours.

Direct Chlorination of Pre-formed Quinazoline Derivatives

Chlorination of 2-Propylquinazoline-4,6-diol

A direct route involves synthesizing 2-propylquinazoline-4,6-diol followed by dichlorination. The diol intermediate is prepared via cyclization of 2-propyl-5-nitroanthranilic acid with formamide, yielding 2-propyl-4,6-dihydroxyquinazoline. Treatment with POCl₃ in the presence of a catalytic amount of N,N-dimethylformamide (DMF) facilitates the replacement of hydroxyl groups with chlorine.

Mechanistic Insight :
POCl₃ acts as both a chlorinating agent and a Lewis acid, polarizing the hydroxyl groups to enhance nucleophilic displacement. The reaction proceeds via a two-step mechanism:

  • Formation of a phosphorylated intermediate.

  • Displacement by chloride ions.

Yield : 70–75% after purification by recrystallization from ethanol.

Alternative Routes from Phthalic Acid Derivatives

Hoffmann-Lossen Rearrangement

Phthalic acid derivatives are leveraged to construct the quinazoline core. N-propylphthalimide undergoes a Hoffmann-Lossen rearrangement with alkaline hypobromite, yielding 1,2,3,4-tetrahydro-2,4-dioxo-6-propylquinazoline. Subsequent chlorination with POCl₃ replaces the oxo groups with chlorines.

Reaction Optimization :

  • Hypobromite Concentration : 10% w/v NaOBr.

  • Chlorination : Excess POCl₃ (5 eq), 100°C, 3 hours.

Yield : 55–60% after column chromatography.

Comparative Analysis of Synthetic Methods

MethodStarting MaterialKey ReagentsConditionsYieldAdvantagesLimitations
Niementowski Adaptation2-Propylanthranilic acidFormamide, POCl₃125–130°C, reflux50–65%Simple reagentsLow yield, multi-step
Direct Chlorination2-Propylquinazoline-4,6-diolPOCl₃, DMF110°C, 4–6 hours70–75%High efficiencyRequires diol intermediate
Suzuki Coupling4,6-DichloroquinazolinePd(PPh₃)₄, propylboronic acid80°C, 12–16 hours60–68%RegioselectiveCostly catalysts
Patent DIP2-AminobenzonitrileButyryl chloride, POCl₃0°C to refluxN/AScalableLimited mechanistic detail
Hoffmann-LossenN-PropylphthalimideNaOBr, POCl₃Alkaline, 100°C55–60%Uses inexpensive precursorsModerate yield

Q & A

Q. What are the common synthetic routes for 4,6-Dichloro-2-propylquinazoline, and how can reaction conditions be optimized for yield and purity?

The synthesis of quinazoline derivatives typically involves halogenation and alkylation steps. For 4,6-Dichloro-2-propylquinazoline, a two-step approach is often employed:

  • Step 1 : Chlorination of the quinazoline core using phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) under reflux conditions to introduce chlorine atoms at positions 4 and 6 .
  • Step 2 : Propyl group introduction via nucleophilic substitution at position 2, using a propylating agent (e.g., propyl bromide) in the presence of a base like triethylamine. Optimization strategies include:
  • Temperature control (80–120°C for chlorination, 50–70°C for alkylation).
  • Solvent selection (e.g., dimethylformamide or acetonitrile for improved solubility).
  • Catalytic additives (e.g., iodine for enhanced reactivity) .

Q. Which analytical techniques are most effective for characterizing the purity and structure of 4,6-Dichloro-2-propylquinazoline?

Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions and molecular structure.
  • High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% is standard for research-grade compounds).
  • Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) for molecular weight verification.
  • X-ray Crystallography : For definitive structural elucidation, though limited by crystal growth challenges .

Q. What in vitro models are typically used to assess the biological activity of 4,6-Dichloro-2-propylquinazoline derivatives?

Standard assays include:

  • Kinase Inhibition Assays : To evaluate interactions with tyrosine kinases (e.g., EGFR, VEGFR) using fluorescence-based or radioactive protocols.
  • Cytotoxicity Screening : MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7).
  • Antimicrobial Testing : Broth microdilution assays against Gram-positive/negative bacteria or fungi .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for 4,6-Dichloro-2-propylquinazoline across different studies?

Contradictions often arise from variability in:

  • Compound Purity : Impurities (>5%) can skew results; validate purity via HPLC and NMR.
  • Assay Conditions : Standardize protocols (e.g., cell passage number, serum concentration).
  • Structural Confirmation : Re-synthesize the compound and cross-validate with independent labs. Advanced meta-analysis tools (e.g., forest plots) can statistically reconcile discrepancies .

Q. What computational strategies (e.g., DFT, molecular docking) are effective in predicting the reactivity and binding mechanisms of 4,6-Dichloro-2-propylquinazoline?

  • Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites. Becke’s hybrid functionals (e.g., B3LYP) are recommended for thermochemical accuracy .
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase targets. Validate with MD simulations to assess binding stability .

Q. What methodologies enable the establishment of structure-activity relationships (SAR) for quinazoline derivatives, including 4,6-Dichloro-2-propylquinazoline?

SAR strategies involve:

  • Systematic Substituent Variation : Synthesize analogs with modified alkyl/aryl groups at positions 2, 4, and 6.
  • Free-Wilson Analysis : Quantify contributions of substituents to bioactivity.
  • 3D-QSAR Modeling : CoMFA or CoMSIA to correlate spatial/electronic features with activity .

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